Benzoyldehydro-2,3-dihydroxy-benzone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

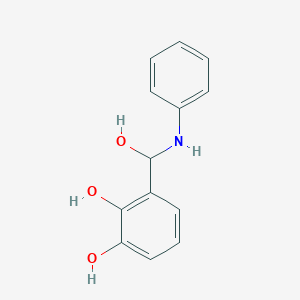

Benzoyldehydro-2,3-dihydroxy-benzone is a member of catechols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Benzoyldehydro-2,3-dihydroxy-benzone, and how can intermediates be purified effectively?

- Methodological Answer : Synthesis often involves benzyl-protection strategies to stabilize hydroxyl groups during reactions. For example, 3-Benzyloxybenzaldehyde (CAS RN 1700-37-4) can serve as a precursor for introducing protected hydroxyl moieties . Purification may require column chromatography using polystyrene-based resins (e.g., 4-Benzyloxybenzaldehyde polystyrene HL, 200–400 mesh, 2% DVB), which offer high resolution for aromatic intermediates . Post-synthesis, catalytic hydrogenation or acidic deprotection can yield the final compound.

Q. How should researchers ensure compound stability during storage and handling?

- Methodological Answer : Stability is influenced by temperature and light exposure. Store the compound at 2–8°C in amber vials to prevent photodegradation, as recommended for similar benzophenone derivatives . For deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d1), use airtight containers to avoid isotopic exchange . Pre-experiment stability tests under varying conditions (pH, temperature) are advised to validate storage protocols.

Q. What analytical techniques are optimal for structural characterization?

- Methodological Answer : High-performance liquid chromatography coupled with UV detection (HPLC-UV) is standard for purity assessment, while LC-MS/MS provides structural confirmation via fragmentation patterns . For isotopic analogs (e.g., deuterated derivatives), nuclear magnetic resonance (NMR) spectroscopy is critical to verify deuteration efficiency and positional integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Conduct comparative studies using standardized bioassays (e.g., enzyme inhibition or receptor-binding assays) with rigorous quality control. Cross-validate results using orthogonal methods, such as isotopic labeling (e.g., deuterated derivatives for tracking metabolic pathways) . Reference methodological frameworks in Table 1 of to design robust experiments .

Q. What advanced strategies are available for studying photodegradation pathways under environmental UV exposure?

- Methodological Answer : Simulate UV exposure using xenon-arc lamps calibrated to solar spectra. Monitor degradation via time-resolved LC-MS/MS to identify transient intermediates . For mechanistic insights, employ deuterated analogs (e.g., Benzyl benzoate-d12) to trace hydrogen/deuterium exchange during bond cleavage . Data analysis should align with photodegradation models in ’s experimental protocols .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer : Use density functional theory (DFT) to map electron distribution in the aromatic ring system, predicting reactivity sites. Molecular docking studies with proteins (e.g., cytochrome P450 enzymes) can identify binding affinities. Cross-reference with structural data from analogs like 2-[[3-chloranyl-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]amino]benzoic acid () to validate docking poses .

Propriétés

Formule moléculaire |

C13H13NO3 |

|---|---|

Poids moléculaire |

231.25 g/mol |

Nom IUPAC |

3-[anilino(hydroxy)methyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H13NO3/c15-11-8-4-7-10(12(11)16)13(17)14-9-5-2-1-3-6-9/h1-8,13-17H |

Clé InChI |

QNFFPPFWSLEYPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.